methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is a synthetic organic compound with a distinct structure, characterized by the presence of a bromophenyl group and a methoxypropanoyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate typically involves multiple steps. A common approach includes:
Formation of the pyrrolidine ring: : Starting from an appropriate amine and aldehyde to form the pyrrolidine ring through a Mannich-type reaction.
Introduction of the bromophenyl group: : This step often involves a nucleophilic substitution reaction where a bromophenyl derivative is introduced onto the pyrrolidine ring.
Esterification: : The carboxyl group is esterified using methanol to form the methyl ester.
Methoxypropanoyl group addition: : The final step involves the acylation of the pyrrolidine nitrogen with a methoxypropanoyl chloride.
Industrial Production Methods
Industrial synthesis might employ a more streamlined process involving high-yield reactions and readily available starting materials. Optimized catalysts, reaction conditions, and purification methods ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the methoxy and bromophenyl sites.
Reduction: : Reduction reactions may target the carbonyl group in the methoxypropanoyl moiety.
Substitution: : Nucleophilic substitution reactions are common, especially at the bromophenyl position.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄, CrO₃ in acidic conditions.
Reduction: : LiAlH₄ or NaBH₄ in protic solvents.
Substitution: : Nucleophiles like amines or thiols under mild conditions to replace the bromine atom.
Major Products
Oxidation: : Ketones or carboxylic acids.
Reduction: : Alcohols.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate finds utility in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Studies involving enzyme inhibitors and receptor ligands.
Medicine: : Potential therapeutic agent due to its unique pharmacophore.
Industry: : Used in materials science for developing novel polymers or as a functional additive.
Mechanism of Action
The compound's effects are primarily mediated through interactions with specific molecular targets:
Enzyme inhibition: : Blocks the active site of target enzymes.
Receptor binding: : Acts as an agonist or antagonist at specific receptor sites.
Pathways involved: : Modulates biochemical pathways involving protein synthesis and degradation, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Unique Features
Methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate is distinctive due to:
Bromophenyl group: : Adds steric and electronic effects not found in other similar compounds.
Methoxypropanoyl group: : Enhances solubility and reactivity.
Pyrrolidine ring: : Provides a rigid scaffold for bioactive conformations.
Similar Compounds
Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: : Lacks the bromine substituent.
Methyl (3R,4S)-4-(4-chlorophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Similar but with a chlorine atom instead of bromine.
Methyl (3R,4S)-4-(4-methylphenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate: : Substituted with a methyl group.
This compound's potential spans multiple domains, highlighting the versatility and importance of its structure in scientific research and industry.
Properties
IUPAC Name |
methyl (3R,4S)-4-(4-bromophenyl)-1-(2-methoxypropanoyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-10(21-2)15(19)18-8-13(14(9-18)16(20)22-3)11-4-6-12(17)7-5-11/h4-7,10,13-14H,8-9H2,1-3H3/t10?,13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKNVNMBIEJNJ-ADSMYIAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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